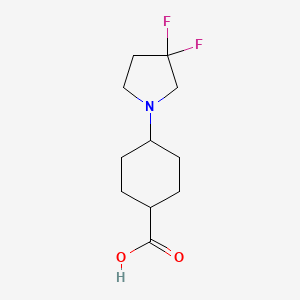

4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Description

4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a 3,3-difluoropyrrolidine moiety at the 4-position of the cyclohexane ring and a carboxylic acid group at the 1-position. This compound is structurally notable for its dual functional groups:

- Cyclohexane-1-carboxylic acid: Provides a rigid, lipophilic scaffold common in drug design.

- 3,3-Difluoropyrrolidine: Introduces fluorine atoms that enhance metabolic stability, modulate electronic properties, and influence binding interactions via steric and electronic effects .

Properties

IUPAC Name |

4-(3,3-difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO2/c12-11(13)5-6-14(7-11)9-3-1-8(2-4-9)10(15)16/h8-9H,1-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZJZTLKYLUQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential therapeutic applications. Research has indicated that it may possess significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.

Chemical Structure

The compound can be represented by the following structural formula:

where specific values for , , , , and are determined by the molecular composition. The presence of the difluoropyrrolidine moiety is crucial for its biological activity.

Research has elucidated several mechanisms through which 4-(3,3-difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid exerts its effects:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in inflammatory diseases.

- Modulation of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Cell Signaling Pathways : The compound potentially influences cell signaling pathways associated with apoptosis and cell proliferation, making it a candidate for cancer therapy.

Efficacy in Preclinical Studies

The following table summarizes key findings from studies evaluating the biological activity of 4-(3,3-difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid:

Case Study 1: Anti-inflammatory Effects

In a study involving a rat model of arthritis, administration of the compound at a dose of 5 mg/kg resulted in a notable decrease in joint swelling and inflammatory markers. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that 4-(3,3-difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid induced apoptosis in glioma cell lines at concentrations as low as 10 µM. Mechanistic studies indicated activation of caspase pathways and downregulation of anti-apoptotic proteins .

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Research indicates that derivatives of 4-(3,3-difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid exhibit significant analgesic activity. These compounds have been investigated for their potential to alleviate pain through various mechanisms, including modulation of pain pathways and receptor interactions.

Case Study: Pain Management

A study published in a patent document highlights the effectiveness of related compounds in treating chronic pain conditions. The analgesic efficacy was demonstrated through various preclinical models, showing promising results in pain reduction comparable to established analgesics .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Role in Diabetes Management

4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid has been identified as a potent DPP-4 inhibitor. DPP-4 inhibitors are crucial in the management of Type 2 diabetes as they enhance insulin secretion and reduce glucagon levels.

Case Study: Preclinical Evaluation

In a study examining the compound's DPP-4 inhibitory activity, it was found to have an IC50 value of 6.3 nM, indicating strong inhibitory potential. The compound demonstrated good oral bioavailability and efficacy in preclinical species, making it a candidate for further development as an anti-diabetic agent .

Pharmaceutical Formulations

Development of Drug Formulations

The compound can be utilized in the formulation of various pharmaceutical products aimed at treating pain and metabolic disorders. Its chemical structure allows for modifications that can enhance its pharmacokinetic properties.

| Formulation Type | Active Ingredient | Target Condition |

|---|---|---|

| Oral Tablets | 4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid | Pain relief |

| Injectable Solutions | DPP-4 inhibitors | Type 2 diabetes management |

Research and Development Potential

Research continues into the synthesis and optimization of this compound for improved efficacy and safety profiles. Ongoing studies are focusing on:

- Structure-Activity Relationship (SAR) : Understanding how structural changes affect biological activity.

- Combination Therapies : Exploring the effects of combining this compound with other therapeutic agents to enhance overall treatment outcomes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid with structurally related compounds, emphasizing substituent effects:

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | –3,3-Difluoropyrrolidin-1-yl at C4, –COOH at C1 | C₁₁H₁₅F₂NO₂ | ~247.25* | High metabolic stability due to fluorination; potential for chiral centers |

| 4-(Pyrrolidin-1-ylmethyl)cyclohexane-1-carboxylic acid | –Pyrrolidin-1-ylmethyl at C4, –COOH at C1 | C₁₂H₂₁NO₂ | 223.30 | Lacks fluorine; reduced lipophilicity and metabolic stability |

| 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid | –CF₃ at C4, –COOH at C1 | C₈H₁₁F₃O₂ | 196.17 | Strong electron-withdrawing effect; higher logP (~2.3) vs. target compound |

| 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid | –CH₂OCH₂CH₃ at C4, –COOH at C1 | C₁₀H₁₈O₃ | 186.25 | Ether group increases hydrophilicity; lacks nitrogen for H-bonding |

| 1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid | –CN at C1, –CH(CH₃)₂ at C4, –COOH at C1 | C₁₁H₁₅NO₂ | 193.24 | Cyano group enhances reactivity; distinct steric profile |

*Molecular weight estimated based on structural similarity.

Functional Group Impact on Properties

Fluorine Substitution

- Metabolic Stability: Fluorine atoms in the pyrrolidine ring reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues like 4-(pyrrolidin-1-ylmethyl)cyclohexane-1-carboxylic acid .

- Lipophilicity : The difluoropyrrolidine group likely increases logP compared to unsubstituted pyrrolidine derivatives but remains less lipophilic than trifluoromethyl-substituted compounds (e.g., logP ~1.8–2.3) .

Carboxylic Acid vs. Ester/Amide Derivatives

- The free carboxylic acid group enhances hydrogen-bonding capacity, making it suitable for targeting polar binding pockets. In contrast, ester or amide derivatives (e.g., 4-(maleimidomethyl)cyclohexane-1-carboxylic acid NHS ester ) prioritize covalent conjugation or prodrug strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.